R. ruber mycolic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

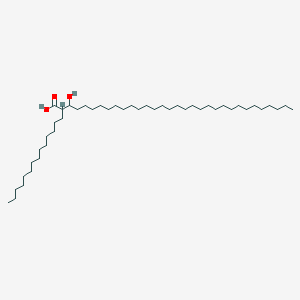

R. ruber mycolic acid is a forty-six membered mycolic acid consisting of 3-hydroxydotriacontanoic acid having a tetradecyl group at the 2-position. It is a mycolic acid and a 3-hydroxy fatty acid.

Wissenschaftliche Forschungsanwendungen

Introduction to Rhodococcus ruber Mycolic Acid

Rhodococcus ruber is a gram-positive bacterium notable for its unique cell wall structure, which includes mycolic acids. These long-chain fatty acids, typically ranging from C42 to C48, are integral to the bacterium's physiology and have significant implications in various scientific and industrial applications. This article explores the applications of R. ruber mycolic acid, emphasizing its roles in biotechnology, environmental remediation, and potential medical uses.

Biotechnological Applications

Biosurfactant Production:

R. ruber produces trehalose-based glycolipid biosurfactants that exhibit remarkable properties for various applications:

- Environmental Remediation: The biosurfactants can emulsify hydrocarbons, making them effective in bioremediation efforts, particularly in oil spill clean-ups .

- Enhanced Oil Recovery: These compounds facilitate the recovery of oil from reservoirs by reducing interfacial tension between oil and water .

- Cosmetic Industry: The non-toxic nature of these biosurfactants makes them suitable for use in cosmetic formulations, providing emulsifying properties without the adverse effects associated with synthetic surfactants .

Steroid Transformations:

R. ruber strains have been utilized for the biotransformation of steroids, converting them into valuable derivatives through enzymatic processes. This application is particularly beneficial in pharmaceutical manufacturing where specific steroid forms are required .

Environmental Applications

Bioremediation:

R. ruber is adept at degrading environmental pollutants due to its hydrophobic cell surface and ability to utilize various carbon sources:

- Oil Spill Treatment: Field studies indicate that R. ruber can effectively degrade hydrocarbons in contaminated soils and aquatic environments, enhancing microbial activity and promoting pollutant breakdown .

- Soil Fertility Improvement: Modified R. ruber treatments have been applied as biofertilizers, improving soil health and productivity by enhancing nutrient availability and microbial diversity .

Medical Applications

Immunomodulatory Properties:

The mycolic acids from R. ruber may possess immunomodulatory effects similar to those observed in other mycobacteria:

- Potential Antitumor Activity: Some studies suggest that components derived from R. ruber may stimulate immune responses that could be harnessed for therapeutic purposes against tumors .

- Vaccine Development: The structural features of R. ruber mycolic acids could inform vaccine development strategies by mimicking the immune responses elicited by pathogenic mycobacteria .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Kuyukina et al., 2001 | Oil Spill Bioremediation | Demonstrated that biosurfactants produced by R. ruber significantly reduced surface tension and enhanced hydrocarbon degradation rates in contaminated water samples. |

| Tokumoto et al., 2009 | Biosurfactant Characterization | Identified specific trehalose lipids produced by R. ruber when cultivated on n-alkanes, highlighting the potential for tailored biosurfactant production based on substrate selection. |

| Iwabuchi et al., 2002 | Soil Remediation | Showed that R. ruber enhanced the degradation of aromatic hydrocarbons in soil, promoting the growth of indigenous microbial communities involved in bioremediation processes. |

Eigenschaften

Molekularformel |

C46H92O3 |

|---|---|

Molekulargewicht |

693.2 g/mol |

IUPAC-Name |

3-hydroxy-2-tetradecyldotriacontanoic acid |

InChI |

InChI=1S/C46H92O3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-43-45(47)44(46(48)49)42-40-38-36-34-32-16-14-12-10-8-6-4-2/h44-45,47H,3-43H2,1-2H3,(H,48,49) |

InChI-Schlüssel |

DKXQWQBYCTXRSN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.